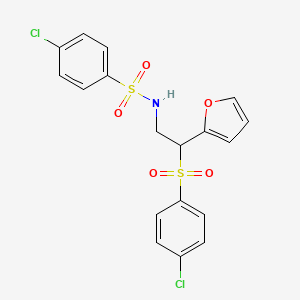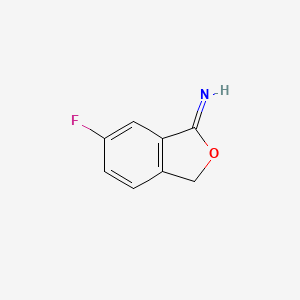![molecular formula C24H18F2N4O2S B2714302 3-fluoro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391915-21-2](/img/structure/B2714302.png)
3-fluoro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a class of compounds containing a benzamide moiety . They have a wide range of applications in organic synthesis and medicinal chemistry . Fluorinated benzamides, like the one you mentioned, often exhibit unique properties due to the presence of fluorine atoms .
Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . In fluorinated benzamides, one or more hydrogen atoms on the benzene ring are replaced by fluorine atoms .Chemical Reactions Analysis
Benzamides can participate in various chemical reactions. For example, they can undergo hydrolysis to form benzoic acid and an amine . The presence of fluorine atoms can influence the reactivity and selectivity of these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzamides are generally solid at room temperature and have a high melting point . The presence of fluorine atoms can influence properties such as polarity, boiling point, and metabolic stability .Applications De Recherche Scientifique
Antimicrobial Activity
Studies have shown that fluorinated compounds, including those similar to 3-fluoro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide, exhibit significant antimicrobial activities. Fluorinated derivatives of benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have been found to possess high activity against fungi and Gram-positive microorganisms, with some displaying activity against Gram-negative strains. This suggests potential applications in developing new antimicrobial agents with a broad spectrum of activity (Carmellino et al., 1994).
Antipathogenic Activity
Research into thiourea derivatives incorporating fluorophenyl groups has demonstrated significant interaction with bacterial cells, particularly Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of fluorinated compounds for further development into novel antimicrobial agents with antibiofilm properties, pointing towards applications in treating infections known for biofilm growth (Limban et al., 2011).
Heterocyclic Synthesis
Fluorinated compounds have been used as precursors in heterocyclic synthesis due to their unique electrophilic reactivity. Research demonstrates the use of N-benzoyl β,β-difluoroenamides in generating 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the role of fluorine in enhancing synthetic methodologies for producing heterocycles with potential pharmacological applications (Meiresonne et al., 2015).
Antifungal and Antibacterial Agents
Fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial properties. Synthesis and screening of these fluorinated compounds have identified several with significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, underscoring the potential of such molecules in developing new antimicrobial agents (Desai et al., 2013).
Carbonic Anhydrase Inhibition
A series of sulphonamides incorporating triazene moieties with fluorine substitution has been evaluated for their inhibitory effects on carbonic anhydrase isoforms. The 4-fluoro substituted derivative, in particular, showed effective inhibition against both human isoforms hCA I and II, indicating the potential of fluorinated compounds in therapeutic applications targeting carbonic anhydrase dysregulation (Bilginer et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O2S/c25-18-9-11-20(12-10-18)30-22(14-27-23(32)17-7-4-8-19(26)13-17)28-29-24(30)33-15-21(31)16-5-2-1-3-6-16/h1-13H,14-15H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPMPFRFXXLAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-[Methyl(propan-2-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2714220.png)


![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)
![N-[4-Chloro-3-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2714231.png)
![5-(4-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2714233.png)
![N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2714234.png)

![N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide](/img/structure/B2714237.png)
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2714238.png)
![1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2714239.png)


